cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:
cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:
Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:
EMA is a fatty acid derivative obtained by converting cis-5,8,11-eicosatrienoic acid (ETE) into its methyl ester form. ETE is a polyunsaturated fatty acid (PUFA) with three double bonds in a cis configuration at positions 5, 8, and 11 of a 20-carbon chain []. EMA serves as a standard for analyzing ETE and other fatty acids after they have undergone transesterification, a process that converts them into methyl esters for easier identification and quantification using gas chromatography (GC) [, ].
EMA has a long, straight hydrocarbon chain with a carboxyl group (COOH) at one end. Three double bonds (C=C) exist within the chain, all in the cis configuration, meaning the hydrogen atoms on both carbons of each double bond are on the same side of the molecule []. A methyl group (CH3) is attached to the carboxyl group via an ester linkage (COOCH3). This structure is essential for EMA's role as a standard in fatty acid analysis, as it shares the same carbon skeleton and double bond configuration as ETE, but with the methyl ester group facilitating GC detection [].
The primary reaction involving EMA is its formation through transesterification. Here's the balanced equation for this reaction using ETE and methanol (CH3OH) as reactants:
EMA does not have a direct biological function. It serves as a tool for scientists to identify and quantify ETE and other fatty acids through gas chromatography.